molecular formula C18H15N3O4 B6529338 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 946306-09-8

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide

Katalognummer: B6529338
CAS-Nummer: 946306-09-8
Molekulargewicht: 337.3 g/mol
InChI-Schlüssel: KMSQOOBUWXUKAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a benzodioxole moiety linked to a phenyl-substituted 1,3,4-oxadiazole ring via a carboxamide bridge. The ethyl group at the 5-position of the oxadiazole ring and the electron-rich benzodioxole system contribute to its unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-2-16-20-21-18(25-16)11-3-6-13(7-4-11)19-17(22)12-5-8-14-15(9-12)24-10-23-14/h3-9H,2,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSQOOBUWXUKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocyclic system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions (e.g., acidic or basic medium) facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated heterocyclic compounds.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide has been explored for various scientific research applications:

Wirkmechanismus

The mechanism of action of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Variations

The compound’s structural uniqueness lies in its combination of benzodioxole , oxadiazole , and ethyl substituents . Below is a comparison with structurally analogous compounds:

Compound Name Core Heterocycles Key Substituents Biological/Functional Relevance
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide Benzodioxole, Oxadiazole 5-Ethyl oxadiazole, phenyl linkage Enhanced electronic reactivity
N-(1-propylbutyl)-1,3-benzodioxole-5-carboxamide Benzodioxole Propylbutyl chain Altered pharmacokinetics
N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide Thiadiazole 3-Cyanophenyl, ethyl thiadiazole Distinct enzyme inhibition
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide Benzodioxole, Oxadiazole, Azetidine Methyl oxadiazole, azetidine ring Steric modulation
Bendiocarb Benzodioxole, Carbamate Methylcarbamate Insecticidal activity

Key Observations :

  • Ethyl vs. Methyl Substituents : The ethyl group in the target compound may enhance lipophilicity and binding affinity compared to methyl-substituted analogs (e.g., ).
  • Oxadiazole vs. Thiadiazole : Replacing oxygen with sulfur (as in ) alters electronic properties and target selectivity.
  • Benzodioxole Derivatives : Compounds like Bendiocarb () share the benzodioxole moiety but differ in application due to carbamate vs. carboxamide functional groups.
Enzyme Inhibition
  • The target compound’s oxadiazole and benzodioxole motifs are associated with enzyme inhibition . For example, similar compounds inhibit carbonic anhydrase and cholinesterase via active-site interactions.
  • N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide () shows divergent activity due to its thiadiazole core, suggesting substituent-dependent target specificity.
Therapeutic Potential
  • Anticancer Activity : Benzodioxole derivatives (e.g., ) exhibit anticancer properties through apoptosis induction.
  • Antimicrobial Effects : Thiazole and oxadiazole analogs () demonstrate antimicrobial activity, likely due to heterocycle-mediated membrane disruption.

Physicochemical Properties

Property Target Compound N-(1-propylbutyl)-1,3-benzodioxole-5-carboxamide Bendiocarb
Molecular Weight ~383.38 g/mol (estimated) 263.34 g/mol 223.23 g/mol
logP ~3.5 (predicted) 2.8 1.9
Solubility Low (lipophilic) Moderate High (polar carbamate)

Implications :

  • The target compound’s higher molecular weight and logP suggest better membrane permeability but lower aqueous solubility compared to Bendiocarb.

Unique Advantages of the Target Compound

  • Dual Heterocyclic System : The benzodioxole-oxadiazole combination enhances π-π stacking and hydrogen-bonding capabilities, critical for receptor binding.
  • Ethyl Substituent : Provides steric bulk without excessive hydrophobicity, balancing bioavailability and target engagement.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.